![molecular formula C18H21NO B13761511 5-Methyl-4-{[(e)-(4-methylphenyl)methylidene]amino}-2-(propan-2-yl)phenol CAS No. 6325-49-1](/img/structure/B13761511.png)
5-Methyl-4-{[(e)-(4-methylphenyl)methylidene]amino}-2-(propan-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-4-{[(e)-(4-methylphenyl)methylidene]amino}-2-(propan-2-yl)phenol is a complex organic compound with a unique structure that includes a phenol group, a methyl group, and an isopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-{[(e)-(4-methylphenyl)methylidene]amino}-2-(propan-2-yl)phenol typically involves the reaction of 4-methylbenzaldehyde with 5-methyl-2-(propan-2-yl)phenol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol and a catalyst like sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-4-{[(e)-(4-methylphenyl)methylidene]amino}-2-(propan-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
5-Methyl-4-{[(e)-(4-methylphenyl)methylidene]amino}-2-(propan-2-yl)phenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Methyl-4-{[(e)-(4-methylphenyl)methylidene]amino}-2-(propan-2-yl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the imine group can interact with nucleophiles. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thymol: 5-Methyl-2-(propan-2-yl)phenol, known for its antimicrobial properties.
Carvacrol: Another phenolic compound with similar structural features and biological activities.
Uniqueness
5-Methyl-4-{[(e)-(4-methylphenyl)methylidene]amino}-2-(propan-2-yl)phenol is unique due to the presence of both a phenol and an imine group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable subject of study.
Propriétés
Numéro CAS |
6325-49-1 |
|---|---|
Formule moléculaire |
C18H21NO |
Poids moléculaire |
267.4 g/mol |
Nom IUPAC |
5-methyl-4-[(4-methylphenyl)methylideneamino]-2-propan-2-ylphenol |
InChI |
InChI=1S/C18H21NO/c1-12(2)16-10-17(14(4)9-18(16)20)19-11-15-7-5-13(3)6-8-15/h5-12,20H,1-4H3 |
Clé InChI |
LETVAFJHBPTCKT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C=NC2=CC(=C(C=C2C)O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


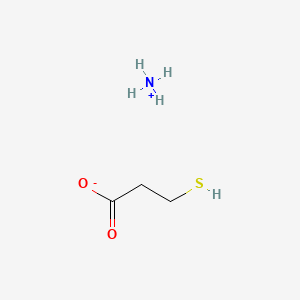
![(2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-cyclohexyl-3-hydroxypropanoic acid](/img/structure/B13761439.png)
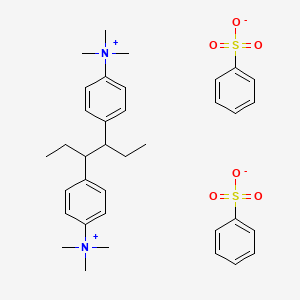
![(4E)-5-(3-ethoxy-4-hydroxyphenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B13761444.png)
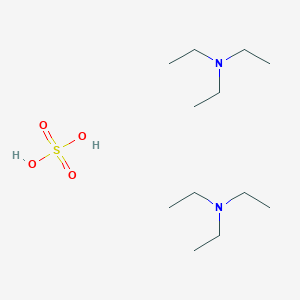
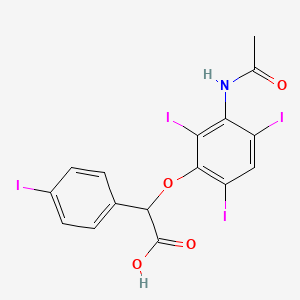
![2,2-Dimethyl-2'-[(methylamino)thioxomethyl]propionohydrazide](/img/structure/B13761456.png)

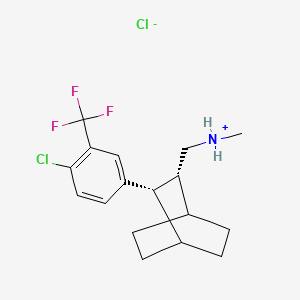
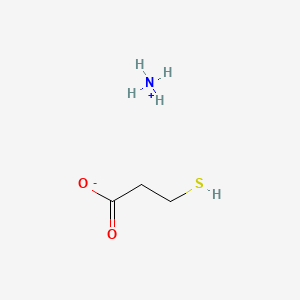
-](/img/structure/B13761479.png)
![(1R,5S,6R)-5-Hydroxy-4-(hydroxymethyl)-3-((E)-prop-1-enyl)-7-oxabicyclo[4.1.0]hept-3-en-2-one](/img/structure/B13761485.png)

![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-piperidinylmethyl)-(9ci)](/img/structure/B13761503.png)
